molecular formula C14H15FN4O B2804288 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone CAS No. 2199014-82-7

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2804288
CAS RN: 2199014-82-7
M. Wt: 274.299
InChI Key: YUZHJVNAVDGBTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a piperidine ring, and a fluorophenyl group. Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their use in various fields such as medicinal chemistry, agrochemistry, and material chemistry . Piperidine is a common building block in many pharmaceuticals and is known for its use as a chemical reagent . The fluorophenyl group is a phenyl ring (a derivative of benzene) that contains a fluorine atom, which can influence the compound’s reactivity and biological activity.

Scientific Research Applications

Radiosynthesis and Brain Imaging

Compounds related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone" have been synthesized for potential use in Single Photon Emission Computerized Tomography (SPECT) brain imaging. For example, [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, a derivative with high affinity for the 5-HT2A receptor, was developed to facilitate the in vivo quantification of these receptors, relevant to psychiatric illnesses such as depression and anorexia. The compound demonstrated favorable brain uptake in preliminary animal studies, suggesting its utility in mapping brain receptors related to psychiatric conditions (Blanckaert et al., 2004).

Anticancer Activity

Derivatives of the compound have shown promise in anticancer research. For instance, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized to explore the anticancer effects associated with the piperidine framework. Certain derivatives demonstrated antiproliferative activity against human leukemia cell lines, suggesting potential for development as anticancer agents (Vinaya et al., 2011).

Neuroprotective Effects

Aryloxyethylamine derivatives, including those related to the target compound, were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells) and demonstrated significant neuroprotective activity in vivo. This suggests their potential use as neuroprotective agents for the treatment of ischemic stroke (Zhong et al., 2020).

Antimicrobial Activity

Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized from a closely related compound and evaluated for their antimicrobial activity. These compounds exhibited promising results, further highlighting the versatility of this chemical framework in developing new antimicrobial agents (Nagamani et al., 2018).

properties

IUPAC Name

(3-fluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZHJVNAVDGBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone

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